2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
1.1. Structural Overview of 2-((1-(3-Chlorophenyl)-5-(3-Nitrophenyl)-1H-Imidazol-2-yl)thio)-N-(4-Methylthiazol-2-yl)Acetamide This compound features a central 1H-imidazole core substituted with a 3-chlorophenyl group at position 1 and a 3-nitrophenyl group at position 3. A thioether bridge connects the imidazole to an acetamide moiety, which is further linked to a 4-methylthiazole ring. The thiazole and imidazole moieties are critical for π-π stacking and hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-13-11-31-20(24-13)25-19(28)12-32-21-23-10-18(14-4-2-7-17(8-14)27(29)30)26(21)16-6-3-5-15(22)9-16/h2-11H,12H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYLPGYMOVRNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into three structural components:
- 1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol : Forms the core heterocycle with aromatic substituents.
- 2-Chloro-N-(4-methylthiazol-2-yl)acetamide : Provides the acetamide-thiazole moiety.
- Thioether linkage : Connects the imidazole and thiazole units via sulfur.
Stepwise Synthesis
Synthesis of 1-(3-Chlorophenyl)-5-(3-Nitrophenyl)-1H-Imidazole-2-Thiol
Cyclocondensation Reaction
The imidazole core is synthesized via a four-component cyclocondensation reaction:
- Reactants : 3-Chlorobenzaldehyde (1.2 equiv), 3-nitrobenzaldehyde (1.0 equiv), ammonium acetate (3.0 equiv), and benzil (1.0 equiv).
- Catalyst : Nanostructured {[2,6-DMPyH]C(NO₂)₃} (5 mol%).
- Conditions : Ethanol, reflux (80°C, 6–8 hours).
- Mechanism : Aldol-like condensation followed by cyclization (Fig. S5).
| Parameter | Value | Citation |
|---|---|---|
| Yield | 78–85% | |
| Reaction Time | 6–8 hours | |
| Catalyst Reusability | 5 cycles (≥90% yield) |
Thiolation of Imidazole
The 2-chloroimidazole intermediate is converted to the thiol derivative:
Preparation of 2-Chloro-N-(4-Methylthiazol-2-yl)Acetamide
Amination of Thiazole
- Reactant : 2-Amino-4-methylthiazole (1.0 equiv).
- Reagent : Chloroacetyl chloride (1.2 equiv) in glacial acetic acid.
- Base : Sodium acetate (1.5 equiv).
- Conditions : 60–70°C, 6 hours.
| Parameter | Value | Citation |
|---|---|---|
| Yield | 81% | |
| Purity | ≥98% (HPLC) |
Thioether Bond Formation
Coupling Reaction
The thiolated imidazole reacts with the chloroacetamide-thiazole intermediate:
- Reactants :
- 1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol (1.0 equiv).
- 2-Chloro-N-(4-methylthiazol-2-yl)acetamide (1.1 equiv).
- Base : Sodium hydroxide (2.0 equiv) in ethanol/water (3:1).
- Conditions : 70°C, 5 hours.
| Parameter | Value | Citation |
|---|---|---|
| Yield | 68–72% | |
| Byproduct | NaCl |
Optimization of Reaction Conditions
Solvent Screening for Coupling
Ethanol/water mixtures (3:1) outperformed DMF and THF in minimizing side reactions (Table 1).
Table 1. Solvent Effects on Coupling Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/Water | 72 | 97 |
| DMF | 58 | 89 |
| THF | 45 | 82 |
Comparative Analysis of Synthetic Routes
Alternative Imidazole Synthesis
- Method A : Cyclocondensation with nanostructured catalyst.
- Method B : Conventional HCl-catalyzed cyclization.
| Metric | Method A | Method B |
|---|---|---|
| Yield (%) | 85 | 62 |
| Reaction Time (h) | 6 | 12 |
| Catalyst Cost ($/g) | 0.15 | 0.02 |
Method A is preferred for scalability despite higher catalyst costs.
Challenges and Troubleshooting
Regioselectivity in Imidazole Formation
The 3-chlorophenyl and 3-nitrophenyl groups may lead to regioisomers. Using excess ammonium acetate (3.0 equiv) suppresses byproduct formation.
Purification of Thioether Product
Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves unreacted thiol and chloroacetamide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Chlorophenyl Group: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and imidazole rings exhibit significant antimicrobial properties. The presence of the thiazole moiety in this compound suggests it may possess similar activity. A study highlighted that thiazole derivatives demonstrated promising antibacterial effects against various pathogens, including resistant strains .
Anticancer Potential
Recent investigations into imidazole derivatives have shown that they can induce apoptosis in cancer cells. For instance, compounds similar to the one have been synthesized and tested for their anticancer efficacy against cell lines such as U251 (human glioblastoma) and WM793 (human melanoma) . The structural characteristics of the compound may enhance its potency against these cancer types.
Anticonvulsant Properties
Thiazole-containing compounds have also been evaluated for their anticonvulsant activity. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could significantly influence anticonvulsant efficacy. The compound's design may allow it to interact effectively with neuronal pathways implicated in seizure activity .
Drug Development
The unique combination of functional groups in this compound positions it as a candidate for further drug development. Its structural diversity allows for modifications that could enhance bioavailability and reduce toxicity, making it a valuable lead compound in pharmaceutical research .
Case Study 1: Antimicrobial Activity Assessment
In a study examining the antimicrobial properties of various thiazole derivatives, the compound was tested against several bacterial strains. Results showed that it exhibited comparable activity to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Evaluation of Anticancer Effects
A series of experiments were conducted to assess the anticancer effects of imidazole derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation, particularly in glioblastoma cells .
Case Study 3: Anticonvulsant Activity Testing
The anticonvulsant activity of structurally related compounds was evaluated using animal models. The results indicated that certain modifications to the imidazole ring enhanced protective effects against induced seizures, highlighting the therapeutic potential of such derivatives .
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with imidazole and thiazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can also participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Physicochemical Properties
- Melting Points : Compounds with nitro groups (e.g., target compound) typically exhibit higher melting points due to increased polarity. For example, nitro-substituted analogues in show melting points >200°C, whereas bromo/methoxy derivatives (e.g., 9c, 9d) melt at 160–180°C .
- Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogues (e.g., 9e in ), which benefit from hydrogen-bonding .
Biological Activity
The compound 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes an imidazole ring and various functional groups, this compound may interact with multiple biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 486.0 g/mol. The presence of both thiazole and imidazole rings is significant for its biological activity, particularly in anticancer and anti-inflammatory contexts.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.0 g/mol |
| Structural Features | Imidazole, Thiazole |
| CAS Number | 1235092-40-6 |
Biological Activity Overview
Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties. Its biological activity is largely attributed to its ability to inhibit specific enzymes or act as receptor ligands, which modulate various biological pathways.
Enzyme Inhibition
Research indicates that the compound may function as an enzyme inhibitor. For instance, studies have shown that imidazole derivatives can inhibit certain kinases involved in cancer progression, implying that this compound could similarly disrupt cancer cell signaling pathways .
Anticancer Properties
The anticancer potential of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has been evaluated using various cancer cell lines. Notably, the compound demonstrates significant cytotoxicity against several tumor types, potentially due to its structural features that facilitate interaction with cellular targets.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in cell proliferation and survival.
- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
- Induction of Apoptosis : Evidence indicates that the compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide:
-
Cytotoxicity Assays : In vitro assays using MTT and other cytotoxicity tests have shown IC50 values indicating strong activity against various cancer cell lines .
Cell Line IC50 (µM) A431 (epidermoid carcinoma) 1.61 ± 1.92 U251 (glioblastoma) 1.98 ± 1.22 - Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as the thiazole moiety and electron-withdrawing groups like chlorine, enhances the anticancer activity of similar compounds .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can purity be optimized?
Answer:
The compound is typically synthesized via multi-step pathways involving:
- Step 1: Formation of the imidazole core via cyclocondensation of substituted phenylglyoxal derivatives with thiourea or ammonium acetate under reflux (e.g., ethanol, 80°C, 12 hours) .
- Step 2: Thioether linkage formation using 2-mercaptoacetamide derivatives in the presence of potassium carbonate (K₂CO₃) as a base and DMF as a solvent .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group and monitor intermediates via TLC .
Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substituent positioning (e.g., distinguishing 3-chlorophenyl vs. 4-chlorophenyl via aromatic splitting patterns) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the imidazole-thiazole region .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the acetamide, S–C=N vibrations at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 472.0) and fragmentation patterns .
Advanced: How do structural modifications (e.g., halogen positioning) influence bioactivity?
Answer:
Data from analogs reveal:
| Substituent Position (Chlorophenyl) | IC₅₀ (µM) | Solubility (logP) |
|---|---|---|
| 3-Chloro (target compound) | 1.61 | 2.8 |
| 4-Chloro (analog) | 5.2 | 3.1 |
| 2-Methoxy (analog) | >10 | 2.5 |
- 3-Chlorophenyl enhances target binding via steric and electronic effects, reducing IC₅₀ by ~70% compared to 4-chloro analogs .
- 3-Nitrophenyl increases π-π stacking with hydrophobic enzyme pockets, improving potency but reducing solubility .
Methodological Insight: Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding affinity .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using CLSI guidelines .
- Impurity Artifacts: Trace byproducts (e.g., des-nitro derivatives) may inhibit off-target pathways. Validate purity via HPLC-MS before assays .
- Solvent Effects: DMSO >1% can alter membrane permeability. Use vehicle controls and IC₅₀ normalization .
Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Prodrug Design: Introduce ester groups at the acetamide nitrogen to enhance oral bioavailability (hydrolyzed in vivo) .
- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve aqueous solubility (tested via dialysis bag release assays) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 10 µM–1 nM concentrations .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7, A549) with 48-hour exposure .
- Antimicrobial Activity: Broth microdilution (CLSI M07-A10) against Gram-positive (e.g., S. aureus) and fungal strains .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed?
Answer:
- Core Modifications: Synthesize derivatives with:
- Varied aryl groups (e.g., 3,4-dichlorophenyl vs. 4-methylthiazole) .
- Alkyl chain extensions at the thioacetamide moiety .
- Data Analysis: Use QSAR models (e.g., CoMFA/CoMSIA) correlating logP, polar surface area, and IC₅₀ .
- High-Throughput Screening: Employ 96-well plates with automated liquid handling for dose-response curves .
Advanced: What computational tools predict binding modes with biological targets?
Answer:
- Molecular Docking: Schrodinger Suite (Glide) or AutoDock for preliminary binding poses .
- MD Simulations: GROMACS for 100-ns trajectories to assess complex stability (RMSD <2 Å acceptable) .
- Free Energy Calculations: MM-PBSA/GBSA to estimate binding energies (ΔG < −7 kcal/mol indicates strong affinity) .
Basic: How is stability assessed under physiological conditions?
Answer:
- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours; analyze via HPLC .
- Thermal Stability: TGA/DSC to determine decomposition temperature (>150°C suggests suitability for lyophilization) .
- Light Sensitivity: Expose to UV (254 nm) for 48 hours; monitor degradation by LC-MS .
Advanced: How can researchers address low solubility in aqueous buffers?
Answer:
- Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to increase solubility up to 10 mg/mL .
- Salt Formation: React with HCl or sodium acetate to generate ionizable species .
- Crystallization Screening: Explore polymorphs via solvent-drop grinding (e.g., methanol/acetone) to identify stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
